molecular formula C10H18ClNO2 B13489375 Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B13489375
M. Wt: 219.71 g/mol
InChI Key: RAMRYWPYKUMMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, which can enhance the pharmacokinetic properties of drug molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production. The use of carbene insertion and radical/nucleophilic addition reactions are practical and scalable, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three-dimensional structure and rigidity make it particularly valuable in drug design and materials science, where these features can enhance the performance and stability of the resulting products .

Biological Activity

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride, identified by its CAS number 1638761-28-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.655 g/mol
  • CAS Number : 1638761-28-0

The compound features a bicyclic structure which is significant in medicinal chemistry due to its ability to mimic natural compounds and potentially enhance bioactivity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.655 g/mol
CAS Number1638761-28-0
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Pharmacological Potential

Recent studies indicate that bicyclo[1.1.1]pentane derivatives, including this compound, may exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their ability to modulate inflammatory responses effectively, particularly through inhibition of the NFκB signaling pathway, which is crucial in regulating inflammation.

Case Study: Anti-inflammatory Activity

A notable investigation involved the synthesis of BCP-containing synthetic lipoxin A4 mimetics, which were screened for anti-inflammatory activity. The results indicated that specific derivatives significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines by approximately 50%. This suggests that this compound may share similar mechanisms of action due to its structural characteristics .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • NFκB Inhibition : By inhibiting NFκB, the compound can reduce the expression of pro-inflammatory cytokines such as TNFα and MCP-1.
  • Cytokine Modulation : The compound's potential to modulate cytokine release positions it as a candidate for therapeutic applications in inflammatory diseases.

In Vitro Studies

In vitro studies have shown that derivatives of bicyclo[1.1.1]pentanes can significantly influence cellular pathways involved in inflammation and pain perception. For instance, compounds similar to this compound have been tested for their effects on various cell lines, demonstrating substantial reductions in inflammatory markers under controlled conditions.

Table 2: Summary of Biological Activities from Selected Studies

Study ReferenceActivity AssessedKey Findings
Anti-inflammatory effectsSignificant reduction in TNFα and MCP-1 levels in monocytes
Cytokine modulationEffective at downregulating pro-inflammatory cytokines

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)10-5-9(6-10,7-10)3-2-4-11;/h2-7,11H2,1H3;1H

InChI Key

RAMRYWPYKUMMQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)CCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.